tert-Butyl L-prolinate hydrochloride
Overview
Description
Tert-Butyl L-prolinate hydrochloride is an organic compound with the chemical formula C9H17O2N·HCl . It appears as a white to grayish-white powder .
Molecular Structure Analysis
The molecular formula of tert-Butyl L-prolinate hydrochloride is C9H18ClNO2 . Its molecular weight is 207.698 . The exact mass is 207.102600 .Physical And Chemical Properties Analysis
Tert-Butyl L-prolinate hydrochloride has a melting point of 110-112°C . Its boiling point is 219.2ºC at 760 mmHg . The compound is soluble in water .Scientific Research Applications
Stereoselective Synthesis
Researchers have developed methodologies for the stereoselective synthesis of diastereomers utilizing tert-Butyl L-prolinate hydrochloride as a starting or intermediate compound. For instance, the synthesis of tert-butyl-N-Boc-3-ethyl-4-hydroxy-L-prolinate involved asymmetric reductions to control the stereochemistry of chiral centers, demonstrating its utility in complex organic synthesis (Chabaud, Pèpe, Courcambeck, & Camplo, 2005).
Catalysis and Organocatalysis
Tert-Butyl L-prolinate hydrochloride has been employed in catalysis, particularly in reactions involving palladation. For example, it was used in the optical resolution of dimeric complexes, showcasing its role in producing enantiomerically pure compounds and studying the properties of Pd-C bonds (Ng, Chen, Li, Tan, Koh, & Leung, 2007).
Environmental Science
In environmental science, the compound has been explored for its potential in phytoremediation, such as in the uptake, metabolism, and toxicity studies involving methyl tert-butyl ether (MTBE) in weeping willows, which indirectly relates to the applications of tert-butyl-based compounds in environmental cleanup processes (Yu & Gu, 2006).
Materials Science
In materials science, tert-Butyl L-prolinate hydrochloride derivatives have been used to develop circular polarized luminescence (CPL) materials. For instance, CPL-active hybrids were synthesized by assembling chiral tert-butyl prolinate with manganese(II) chloride, achieving strong red emission and high photoluminescence quantum yield (PLQY), which have applications in 3D optical displays and encrypted transmission (Xuan, Sang, Xu, Zheng, Shi, & Chen, 2022).
Organic Synthesis
Additionally, tert-Butyl L-prolinate hydrochloride has facilitated the enantioselective arylation of substrates to create all-carbon quaternary centers at low reaction temperatures, contributing to the field of asymmetric synthesis and highlighting its importance as a catalyst or catalytic precursor (Xie, Chen, & Ma, 2006).
Safety And Hazards
properties
IUPAC Name |
tert-butyl (2S)-pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-9(2,3)12-8(11)7-5-4-6-10-7;/h7,10H,4-6H2,1-3H3;1H/t7-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUUYANMOEMBTBV-FJXQXJEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1CCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203503 | |
Record name | tert-Butyl L-prolinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl L-prolinate hydrochloride | |
CAS RN |
5497-76-7 | |
Record name | L-Proline, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5497-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl L-prolinate hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005497767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl L-prolinate hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203503 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl L-prolinate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.396 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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